molecular formula C7H9NO3 B11918165 (5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione CAS No. 219503-87-4

(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione

Cat. No.: B11918165
CAS No.: 219503-87-4
M. Wt: 155.15 g/mol
InChI Key: HFYNGOMGMNQLKV-SSDOTTSWSA-N
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Description

®-7-Oxa-1-azaspiro[44]nonane-2,6-dione is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spirocyclic core. For instance, the synthesis might involve the reaction of a lactam with an epoxide under acidic or basic conditions to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of ®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane
  • 5,6-Diazaspiro[2.4]hept-6-en-4-one

Uniqueness

®-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

219503-87-4

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(5R)-7-oxa-1-azaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C7H9NO3/c9-5-1-2-7(8-5)3-4-11-6(7)10/h1-4H2,(H,8,9)/t7-/m1/s1

InChI Key

HFYNGOMGMNQLKV-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@]2(CCOC2=O)NC1=O

Canonical SMILES

C1CC2(CCOC2=O)NC1=O

Origin of Product

United States

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